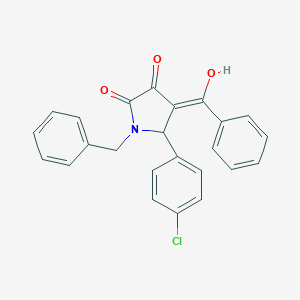![molecular formula C16H14Cl2N4O B248887 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mechanism of Action
The mechanism of action of 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, there are also several limitations to its use in lab experiments. The compound is highly toxic and requires careful handling. It also has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine. One potential direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another potential direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, there is potential for the development of new synthesis methods to improve the efficiency and safety of the compound.
Synthesis Methods
The synthesis of 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2,4-dichlorophenoxypropanol. The second step involves the reaction of 2,4-dichlorophenoxypropanol with hydrazine hydrate to form 3-(2,4-dichlorophenoxy)propylhydrazine. The final step involves the reaction of 3-(2,4-dichlorophenoxy)propylhydrazine with pyridine-3-carboxaldehyde and sodium azide to form 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine.
Scientific Research Applications
The compound 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of drug discovery. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
Product Name |
3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
Molecular Formula |
C16H14Cl2N4O |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-5-6-14(13(18)9-12)23-8-2-4-15-20-16(22-21-15)11-3-1-7-19-10-11/h1,3,5-7,9-10H,2,4,8H2,(H,20,21,22) |
InChI Key |
HIYQXHDIWYNNJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)





